molecular formula C11H14N2O2 B12865681 N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine

N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine

Cat. No.: B12865681
M. Wt: 206.24 g/mol
InChI Key: HXMOKFRFLWAPQL-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine is a chemical compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to the oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 4-ethoxyaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazoline ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazoles, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-4,5-dihydrooxazol-2-amine is unique due to its oxazoline ring structure, which imparts distinct chemical reactivity and potential biological activities. Unlike phenacetin, which is primarily known for its analgesic properties, this compound is being explored for a broader range of applications in chemistry, biology, and industry .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O2/c1-2-14-10-5-3-9(4-6-10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13)

InChI Key

HXMOKFRFLWAPQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NCCO2

Origin of Product

United States

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